molecular formula C10H10N6O2 B4136977 N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B4136977
M. Wt: 246.23 g/mol
InChI Key: ICRKHNZBRJUJBU-UHFFFAOYSA-N
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Description

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is a synthetically designed, small molecule compound belonging to the chemical class of 5-nitropyrimidine-4,6-diamines. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Compounds based on the 5-nitropyrimidine-4,6-diamine structure have been demonstrated to function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase target in non-small cell lung cancer (NSCLC) and other malignancies . The mechanism of action for this chemical series involves competitive inhibition at the ATP-binding site of the kinase domain, thereby blocking the downstream signaling pathways that drive tumor cell proliferation and survival . The specific substitution at the N4-position with a 6-methylpyridin-2-yl group is a strategic modification designed to optimize interactions within the kinase pocket, potentially influencing potency and selectivity. Preclinical research on closely related analogs has shown promising anti-proliferative effects, induction of apoptosis (programmed cell death), and cell cycle arrest in the G2/M phase in various cancer cell lines . The 2,4-pyrimidinediamine core is a privileged structure in anticancer agent development, with documented uses as anti-proliferative agents in patent literature . This product is intended for non-human research applications only, strictly for use in laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a building block in chemical synthesis, a reference standard in analytical studies, or a pharmacological tool for probing kinase biology and validating new therapeutic targets in oncology.

Properties

IUPAC Name

4-N-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c1-6-3-2-4-7(14-6)15-10-8(16(17)18)9(11)12-5-13-10/h2-5H,1H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRKHNZBRJUJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 6-methyl-2-pyridinylamine with 5-nitro-4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(6-methyl-2-pyridinyl)-4,6-diaminopyrimidine.

Scientific Research Applications

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine and pyrimidine rings can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine with analogous compounds from the evidence, focusing on substituent effects, physical properties, and synthesis.

Table 1: Key Properties of Selected 5-Nitropyrimidine-4,6-diamine Derivatives

Compound Name Substituents (N4/N6) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features/Applications
This compound (Target) N4: 6-methylpyridin-2-yl; N6: NH2 C10H11N7O2* ~285.24 Aromatic N4 substituent; potential for H-bonding
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) N4/N6: 4-chlorobenzyl C20H16Cl2N6O2 455.28 159–161 95 High yield; halogenated aryl groups enhance stability
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) N4/N6: ethyl C8H12N6O2 224.22 84–86 89 Low melting point; alkyl chains reduce crystallinity
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazinyl)-5-nitropyrimidine-4,6-diamine N4: 3,4-dimethylphenyl; N6: ethylpiperazinyl C18H25N7O2 371.45 Bulky substituents; potential kinase inhibition
N4-(2-Methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine N4: 2-methoxyphenyl; N6: methylpiperidinyl C17H22N6O3 358.40 Methoxy group enhances solubility
N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine N4: sec-butyl; N6: NH2 C8H13N5O2 211.22 Alkyl substituent; simpler synthesis

*Calculated based on substituents; exact data unavailable.

Substituent Effects on Physical Properties

  • Aromatic vs. Alkyl Substituents: Aromatic substituents (e.g., 4-chlorobenzyl in 5f , pyridinyl in the target) typically increase melting points due to enhanced π-stacking and crystallinity (e.g., 5f: 159–161°C vs. 5k: 84–86°C). The target’s pyridinyl group may confer intermediate melting points compared to halogenated aryl derivatives. Alkyl substituents (e.g., diethyl in 5k , sec-butyl ) reduce melting points and improve solubility in nonpolar solvents.
  • The target’s pyridinyl group is less bulky than halogenated aryl groups but more polar than alkyl chains.

Biological Activity

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C10H10N6O2
  • Molar Mass: 234.23 g/mol
  • Chemical Structure:
    • Contains a pyrimidine ring substituted at positions 4 and 6 with amino groups and a nitro group at position 5.
    • The presence of a methylpyridine moiety at position 2 adds to its complexity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the amino groups can participate in hydrogen bonding with enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth by interfering with essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural features contribute to its ability to inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting certain kinases and phosphodiesterases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses, providing therapeutic avenues for diseases such as cancer and inflammation.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial effects.
  • Cytotoxicity Assay
    • In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values of 15 µM and 20 µM, respectively.
    • Flow cytometry analysis confirmed the induction of apoptosis in treated cells.
  • Enzyme Inhibition Research
    • A study focused on the inhibition of phosphodiesterase enzymes revealed that the compound inhibited PDE activity with an IC50 value of 25 µM.
    • This inhibition was linked to increased intracellular cAMP levels, suggesting potential applications in treating conditions like asthma or erectile dysfunction.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundNitro group at position 5; amino groups at positions 4 and 6Antimicrobial, anticancer, enzyme inhibition
N4-(sec-butyl)-5-nitropyrimidine-4,6-diamineSec-butyl group at position 4Antimicrobial activity
N4,N4-Dimethyl-5-nitropyrimidine-4,6-diamineDimethyl substitution at position 4Limited anticancer activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine?

  • Methodological Guidance :

  • Step 1 : Start with 5-nitropyrimidine-4,6-diamine as the core scaffold. Substitute the N4 position with a 6-methylpyridin-2-yl group via nucleophilic aromatic substitution (SNAr). Use polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–120°C) to enhance reactivity .
  • Step 2 : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to achieve high yields (>80%). Monitor reaction progress using TLC or HPLC.
  • Key Data : Analogous compounds (e.g., N4,N6-diaryl derivatives) achieve yields of 68–95% under similar conditions .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Guidance :

  • 1H/13C NMR : Identify characteristic peaks:
  • Pyrimidine ring protons (δ 8.5–9.0 ppm for aromatic H).
  • Methylpyridinyl substituents (δ 2.5–3.0 ppm for CH3) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS [M+H]+ expected at ~276.1 g/mol).
  • IR Spectroscopy : Detect nitro group stretches (~1520 cm⁻¹ for asymmetric NO2) .

Q. What are the stability considerations for storage and handling?

  • Methodological Guidance :

  • Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent nitro group degradation .
  • Avoid prolonged light exposure due to potential photolytic decomposition .

Advanced Research Questions

Q. How do substituents (e.g., methylpyridinyl) influence electronic properties and reactivity?

  • Methodological Guidance :

  • Computational Modeling : Use Gaussian16 to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO). Compare with analogs (e.g., chlorobenzyl derivatives) to assess electron-withdrawing/donating effects .
  • Experimental Validation : Measure redox potentials via cyclic voltammetry. Nitro groups typically show reduction peaks at -0.5 to -1.0 V (vs. Ag/AgCl) .

Q. What mechanistic insights explain regioselectivity in substitution reactions?

  • Methodological Guidance :

  • Transition-State Analysis : Employ DFT calculations (B3LYP/6-31G**) to model SNAr pathways. The N4 position is favored due to lower activation energy (~25 kcal/mol) compared to N6 .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates under varying pH (4–10) .

Q. How can biological activity be evaluated in vitro/in vivo?

  • Methodological Guidance :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or CDK2) at 1–100 µM concentrations. Use ATP competition assays with fluorescent probes .
  • In Vivo Models : Adapt protocols from quinazoline-4,6-diamine studies (e.g., LPS-induced inflammation in rats). Measure cytokine levels (IL-6, TNF-α) via ELISA .

Key Research Challenges

  • Synthetic Optimization : Balancing steric hindrance from the 6-methylpyridinyl group with reaction efficiency.
  • Biological Specificity : Differentiating target selectivity from off-target effects in kinase assays.
  • Computational-Experimental Synergy : Validating DFT-predicted reactivities with empirical data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 2
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N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

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